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molecular formula C10H13NO B2784100 1-cyclopentyl-1H-pyrrole-2-carbaldehyde CAS No. 932226-21-6

1-cyclopentyl-1H-pyrrole-2-carbaldehyde

Cat. No. B2784100
M. Wt: 163.22
InChI Key: BGODSQVXIILUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371320B2

Procedure details

To a solution of 1H-pyrrole-2-carbaldehyde (12.0 g) in DMSO (252 mL) was added sodium hydride (55% dispersion in mineral oil, 8.26 g) at 0° C., and the mixture was stirred for 30 min. To the reaction mixture was added bromocyclopentane (22.6 g) at 0° C., and the mixture was stirred overnight at room temperature. The reaction mixture was diluted with ethyl acetate (500 mL), and washed with water and saturated brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (9.34 g).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.26 g
Type
reactant
Reaction Step One
Name
Quantity
252 mL
Type
solvent
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[O:7].[H-].[Na+].Br[CH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1>CS(C)=O.C(OCC)(=O)C>[CH:11]1([N:1]2[CH:5]=[CH:4][CH:3]=[C:2]2[CH:6]=[O:7])[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
N1C(=CC=C1)C=O
Name
Quantity
8.26 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
252 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
22.6 g
Type
reactant
Smiles
BrC1CCCC1
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCCC1)N1C(=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.34 g
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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